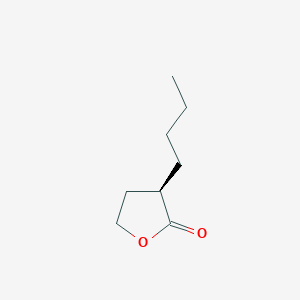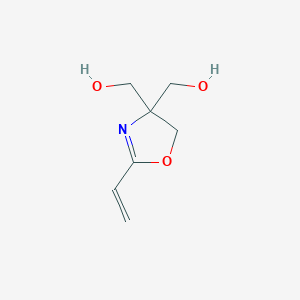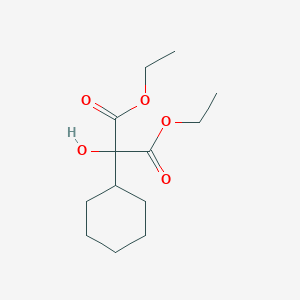![molecular formula C7H15ClS B14638842 Hexane, 1-[(chloromethyl)thio]- CAS No. 56289-35-1](/img/structure/B14638842.png)
Hexane, 1-[(chloromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1-[(chloromethyl)thio]- is an organic compound with the molecular formula C7H15ClS. It is a derivative of hexane, where a chloromethylthio group is attached to the first carbon atom. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1-[(chloromethyl)thio]- can be synthesized through the reaction of hexane with chloromethylthiol. The reaction typically involves the use of a base to deprotonate the thiol, making it a better nucleophile. The chloromethylthiol then undergoes a nucleophilic substitution reaction with hexane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for hexane, 1-[(chloromethyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1-[(chloromethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiolates or amines can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexane, 1-[(chloromethyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of organosulfur compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexane, 1-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfur atom can also participate in redox reactions, affecting cellular oxidative states .
Comparación Con Compuestos Similares
Similar Compounds
Hexane, 1-[(methylthio)]-: Similar structure but lacks the chlorine atom.
Hexane, 1-[(ethylthio)]-: Similar structure with an ethyl group instead of a chloromethyl group.
Hexane, 1-[(propylthio)]-: Similar structure with a propyl group instead of a chloromethyl group.
Uniqueness
Hexane, 1-[(chloromethyl)thio]- is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be exploited in various chemical syntheses and applications .
Propiedades
Número CAS |
56289-35-1 |
|---|---|
Fórmula molecular |
C7H15ClS |
Peso molecular |
166.71 g/mol |
Nombre IUPAC |
1-(chloromethylsulfanyl)hexane |
InChI |
InChI=1S/C7H15ClS/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3 |
Clave InChI |
GHPIRVBSLRLKFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
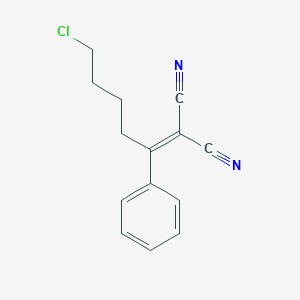
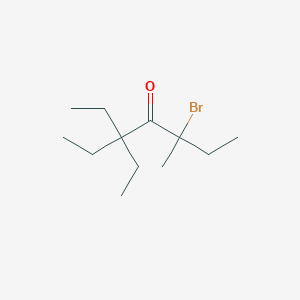
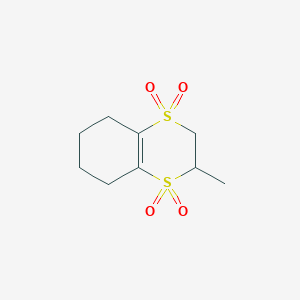
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
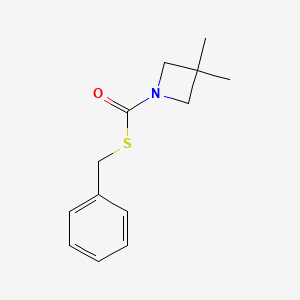
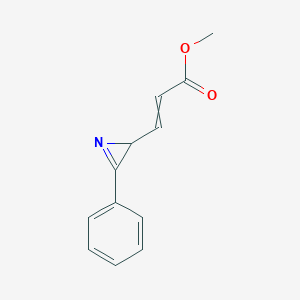

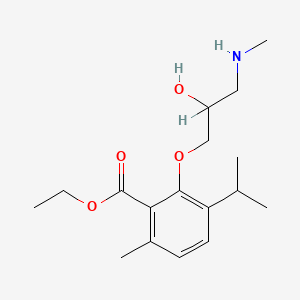
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
